2-Amino-5-iodoisophthalic acid

描述

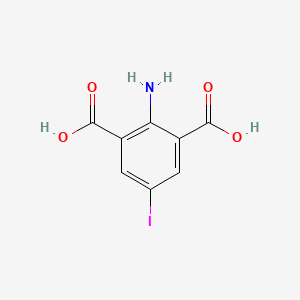

2-Amino-5-iodoisophthalic acid: is an organic compound with the molecular formula C8H6INO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by an amino group and an iodine atom, respectively

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Amino-5-iodoisophthalic acid typically begins with isophthalic acid.

Iodination: The iodination of isophthalic acid can be achieved using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent such as potassium iodate (KIO3).

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process may include:

Batch or Continuous Processing: Depending on the scale, the reactions can be performed in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions:

Oxidation: 2-Amino-5-iodoisophthalic acid can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学研究应用

Introduction to 2-Amino-5-Iodoisophthalic Acid

This compound (CAS No. 907574-30-5) is a derivative of isophthalic acid characterized by the presence of an amino group and an iodine atom at specific positions on the aromatic ring. This compound has garnered interest for its diverse applications in various scientific and industrial fields, particularly in pharmaceuticals, materials science, and coordination chemistry.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules, particularly in the development of drugs targeting specific diseases. The incorporation of iodine can enhance the biological activity and metabolic stability of these compounds.

Coordination Chemistry

This compound is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals makes it valuable for creating materials with specific electronic and structural properties. For instance, studies have shown that coordination polymers based on this compound exhibit interesting magnetic and luminescent properties, which are promising for applications in sensors and catalysis .

Material Science

In materials science, this compound is explored for its potential use in producing polarizing films for liquid crystal displays (LCDs). The unique chemical structure contributes to the optical properties necessary for effective light modulation in display technologies.

Agricultural Chemicals

The compound can also be applied as an intermediate in the synthesis of agricultural chemicals, including herbicides and fungicides. Its ability to modify biological pathways makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly.

Analytical Chemistry

In analytical chemistry, derivatives of this compound are employed as reagents for detecting specific ions or molecules due to their unique chemical reactivity. This application is particularly relevant in environmental monitoring and food safety testing.

Case Study 1: Synthesis of Coordination Polymers

A study published in ACS Publications demonstrated the synthesis of copper coordination polymers using this compound as a ligand. The resulting materials exhibited significant thermal stability and unique magnetic properties, making them suitable for applications in data storage and quantum computing .

Case Study 2: Development of Pharmaceutical Compounds

Research conducted on various derivatives of this compound showed promising results in enhancing the efficacy of anti-cancer drugs. The introduction of iodine into the molecular structure was found to improve the interaction with target proteins involved in tumor growth, leading to increased cytotoxicity against cancer cells.

作用机制

The mechanism of action of 2-Amino-5-iodoisophthalic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different contexts.

相似化合物的比较

2-Amino-5-bromoisophthalic acid: Similar structure but with a bromine atom instead of iodine.

2-Amino-5-chloroisophthalic acid: Similar structure but with a chlorine atom instead of iodine.

2-Amino-5-fluoroisophthalic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 2-Amino-5-iodoisophthalic acid imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity and interactions. This makes this compound particularly useful in applications where these properties are advantageous.

生物活性

2-Amino-5-iodoisophthalic acid is a compound of interest in medicinal chemistry and organic synthesis, primarily due to its potential applications as an intermediate in drug development and agricultural chemicals. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound, with the molecular formula , is characterized by its white to light yellow crystalline powder form. It is soluble in various organic solvents and exhibits properties that make it suitable for iodination reactions, which are crucial for synthesizing iodinated compounds used in medical imaging and other applications .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.04 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily derived from its ability to act as a precursor for iodinated compounds, which are utilized in medical imaging as contrast agents. The iodination enhances the visibility of tissues during imaging procedures such as X-rays and CT scans. The compound's structure allows it to participate in nucleophilic substitution reactions, facilitating the introduction of iodine into various substrates .

Case Studies

- Iodinated Contrast Agents : Research has shown that derivatives of this compound can be converted into effective X-ray contrast agents. For instance, the compound can be transformed into 5-amino-2,4,6-triiodoisophthalic acid, which has been evaluated for its efficacy in enhancing imaging quality while minimizing toxicity .

- Antimicrobial Properties : Some studies suggest that iodinated compounds exhibit antimicrobial activity. The introduction of iodine into organic molecules has been linked to enhanced antibacterial properties, making derivatives of this compound potential candidates for developing new antimicrobial agents .

- Agricultural Applications : The compound has also been explored for its utility in agriculture as a chemical intermediate. It can be used to synthesize agrochemicals that improve crop yield and resistance to pests .

Table 2: Summary of Biological Activities

| Application | Description |

|---|---|

| Medical Imaging | Used as a precursor for iodinated contrast agents |

| Antimicrobial Activity | Potential antibacterial properties |

| Agricultural Chemicals | Intermediate in the synthesis of agrochemicals |

Synthesis Methods

The synthesis of this compound typically involves the iodination of 2-aminobenzoic acid using iodine in an acidic medium. Various methods have been reported, including:

- Direct Iodination : Involves reacting 2-aminobenzoic acid with iodine in acetic acid, achieving yields around 72% without requiring extensive purification steps .

- Triiodination Process : A more complex method where 5-aminoisophthalic acid undergoes triiodination to yield higher iodinated derivatives suitable for specific applications such as contrast agents .

Table 3: Synthesis Methods Overview

| Method | Yield | Purification Required |

|---|---|---|

| Direct Iodination | ~72% | Minimal |

| Triiodination | High | Not required |

属性

IUPAC Name |

2-amino-5-iodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBVXBCXGXFTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。